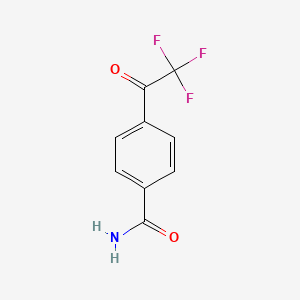

4-(Trifluoroacetyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

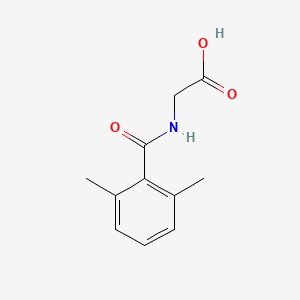

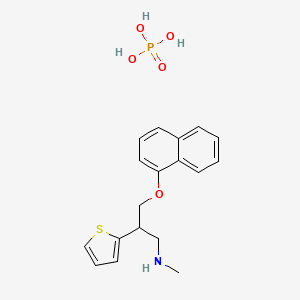

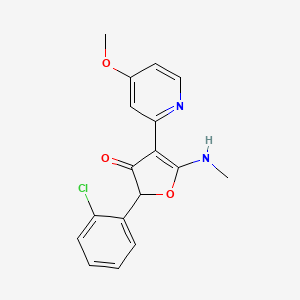

4-(Trifluoroacetyl)benzamide is a chemical compound . It is an aromatic compound containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

The synthesis of benzamides, including 4-(Trifluoroacetyl)benzamide, can be performed through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . Another method involves the cycloaddition of sydnones with 1,1,1,5,5,5-hexafluoropentane-2,4-dione .Molecular Structure Analysis

The molecular formula of 4-(Trifluoroacetyl)benzamide is C9H6F3NO2 . The structure is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Trifluoroacetyl)benzamide are not explicitly mentioned in the available literature .Aplicaciones Científicas De Investigación

Synthesis of Well-Defined Polyamides and Block Copolymers : 4-(Trifluoroacetyl)benzamide is used in the synthesis of well-defined poly(p-benzamide) and block copolymers. These polymers have specific applications due to their controlled molecular weight and low polydispersity, as demonstrated in the synthesis of polyamides with a specific conformation owing to intramolecular hydrogen bonding (Yokozawa et al., 2002); (Yokozawa et al., 2003).

Intramolecular Oxidative Coupling : It is involved in the intramolecular oxidative C–O coupling of benzamides under metal-free conditions. This process is crucial for the synthesis of benzoxazole products, highlighting its role in organic synthesis (Yu et al., 2012).

Antitumor Activity : Certain benzamide derivatives, like MS-27-275, which inhibit histone deacetylase (HDAC), have shown potent antitumor activity against various human tumors. This application is significant in cancer research and therapy (Saito et al., 1999).

Development of Antiarrhythmic Agents : 4-(Trifluoroacetyl)benzamide is used in the synthesis of compounds with antiarrhythmic activity. This includes the development of benzamides with 2,2,2-trifluoroethoxy ring substituents, which are evaluated for their potential in treating arrhythmias (Banitt et al., 1977).

Synthesis of Anti-Tubercular Compounds : It has been utilized in the synthesis of novel derivatives showing promising in vitro anti-tubercular activity against Mycobacterium tuberculosis (Nimbalkar et al., 2018).

Synthesis of Antiviral Compounds : Benzamide-based compounds synthesized using 4-(Trifluoroacetyl)benzamide have been found to exhibit significant antiviral activities against bird flu influenza (Hebishy et al., 2020).

Histone Deacetylase Inhibition for Cancer Therapy : Some derivatives act as histone deacetylase inhibitors, inducing hyperacetylation of histones and inhibiting the proliferation of human cancer cells, suggesting potential in cancer therapy (Fréchette et al., 2008).

Metabolism and Pharmacokinetics in Antineoplastic Agents : The compound has been used to study the metabolism and disposition of novel antineoplastic agents in animal models, providing insights into their pharmacological properties (Zhang et al., 2011).

Safety and Hazards

Propiedades

IUPAC Name |

4-(2,2,2-trifluoroacetyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO2/c10-9(11,12)7(14)5-1-3-6(4-2-5)8(13)15/h1-4H,(H2,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKUXJNOUINPCNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(F)(F)F)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80664386 |

Source

|

| Record name | 4-(Trifluoroacetyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80664386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

171555-54-7 |

Source

|

| Record name | 4-(Trifluoroacetyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80664386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Oxa-1,6-diazabicyclo[3.2.0]heptan-7-one,6-methyl-(9CI)](/img/no-structure.png)

![2-Methyl-1,2,3,5-tetrahydro-6H-pyrrolo[3,4-c]pyridin-6-one](/img/structure/B573917.png)

![9-Fluoro-2,4-diazatricyclo[5.3.1.04,11]undeca-1(10),2,7(11),8-tetraen-3-amine](/img/structure/B573920.png)

![2-Methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B573935.png)